molecular formula C20H19N3O2 B2395422 (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903347-43-2

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2395422
CAS No.: 1903347-43-2
M. Wt: 333.391
InChI Key: SVZSHUHHRMPQFE-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methyl group, a quinoline moiety, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and quinoline intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, cyclization, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce pyrrolidine alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a probe or ligand in studying biological pathways and interactions. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular processes and developing new therapeutic agents.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, quinoline, and pyrrolidine derivatives that share structural features with (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone. Examples include:

  • Pyridine derivatives with different substituents.
  • Quinoline-based compounds with varying functional groups.
  • Pyrrolidine analogs with modifications on the ring structure.

Uniqueness

What sets this compound apart is its unique combination of these three moieties, providing a distinct set of chemical and biological properties

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-17(6-4-11-21-14)20(24)23-12-10-16(13-23)25-19-9-8-15-5-2-3-7-18(15)22-19/h2-9,11,16H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSHUHHRMPQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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